molecular formula C18H21FN8 B12247174 9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12247174
M. Wt: 368.4 g/mol
InChI Key: KPQDYBCAJBOOGZ-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclopropyl group, a piperazine ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 6-ethyl-5-fluoropyrimidine-4-amine, which is then reacted with piperazine to form the 4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazine intermediate. This intermediate is subsequently coupled with a cyclopropyl-substituted purine derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted purine derivatives.

Scientific Research Applications

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-6-fluoro-4-oxo-7-[4-(piperazin-1-yl)carbopiperazino]-1,4-dihydro-3-quinolinecarboxylic acid: A fluoroquinolone derivative with antimicrobial properties.

    6-cyclopropyl-2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one: A structurally similar compound with potential biological activities.

Uniqueness

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21FN8

Molecular Weight

368.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C18H21FN8/c1-2-13-14(19)16(21-9-20-13)25-5-7-26(8-6-25)17-15-18(23-10-22-17)27(11-24-15)12-3-4-12/h9-12H,2-8H2,1H3

InChI Key

KPQDYBCAJBOOGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5)F

Origin of Product

United States

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